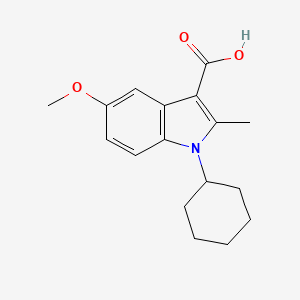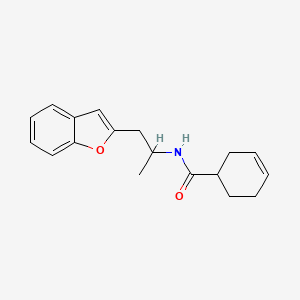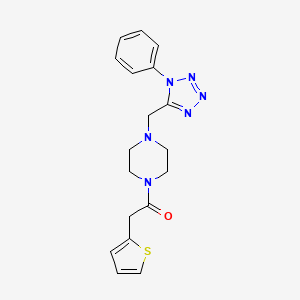
1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C18H20N6OS and its molecular weight is 368.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Methods and Derivatives
- The compound has been used in the synthesis of enaminones and dihydropyrimidinone derivatives containing piperazine/morpholine moiety, with a focus on efficient methods and good yields (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
- It plays a role in synthesizing azole-containing piperazine derivatives for antimicrobial and cytotoxic activities. Some derivatives showed remarkable broad-spectrum antimicrobial efficacy and potency against specific cell lines (Gan, Fang, & Zhou, 2010).
Antiviral and Antiproliferative Activities
- Used in the synthesis of heterocyclic compounds with evaluated antiviral activities, particularly against HSV1 and HAV-MBB (Attaby, Elghandour, Ali, & Ibrahem, 2006).
- Significant in synthesizing compounds with notable antiproliferative activity against various cancer cell lines, highlighting its potential in cancer research (Kommula, Polepalli, Jain, & Murty, 2018).
Electrochemical Applications
- Involved in electrochemical synthesis studies, particularly in the oxidation process and forming new compounds through reactions with nucleophiles (Amani & Nematollahi, 2012).
Antimicrobial and Anticandidal Properties
- Serves as a base for synthesizing compounds with antimicrobial and anticandidal activities, showing potential as potent antimicrobial agents (Kaplancıklı et al., 2014).
Eco-Friendly Synthesis and Structural Analysis
- Utilized in microwave-assisted synthesis for eco-friendly and efficient production of derivatives. The crystal structure and Hirshfeld Surface Analysis of the synthesized compounds were conducted (Said et al., 2020).
Anti-HIV Activity
- Forms the basis for the synthesis of derivatives evaluated for anti-HIV activity, contributing to the development of non-nucleoside reverse transcriptase inhibitors (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Potential Antipsychotic Properties
- The synthesis of derivatives with potential antipsychotic activity has been explored, focusing on anti-dopaminergic and anti-serotonergic activities (Bhosale et al., 2014).
Propiedades
IUPAC Name |
1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c25-18(13-16-7-4-12-26-16)23-10-8-22(9-11-23)14-17-19-20-21-24(17)15-5-2-1-3-6-15/h1-7,12H,8-11,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZCYTOLVYVLIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)CC4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-[1,1'-biphenyl]-3-sulfonyl chloride](/img/structure/B2379070.png)
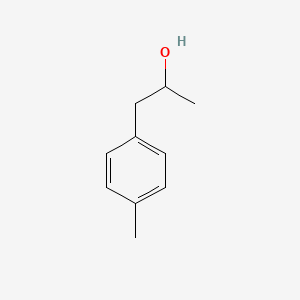
![3-(benzo[d][1,3]dioxol-5-yl)-2-ethyl-4-oxo-6-propyl-4H-chromen-7-yl propionate](/img/structure/B2379073.png)
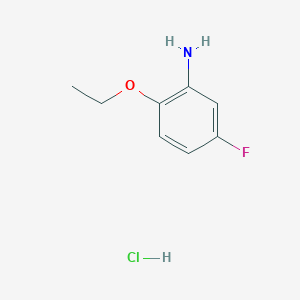

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2379078.png)
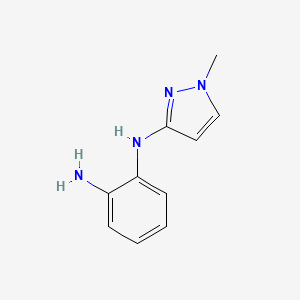
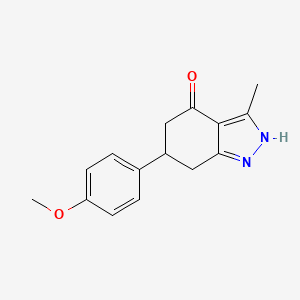
![1-[4-(tert-butyl)benzyl]-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one](/img/structure/B2379083.png)
![EThyl 2-[N-(3-bromo-2-nitrophenyl)methanesulfonamido]acetate](/img/structure/B2379084.png)
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2379087.png)
